molecular formula C11H21NO3 B15240768 (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Cat. No.: B15240768
M. Wt: 215.29 g/mol
InChI Key: ABUPJBWQVITJLQ-IENPIDJESA-N
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Description

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a morpholine derivative, characterized by the presence of a tert-butyl group and two methyl groups at the 3 and 5 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3,5-dimethylmorpholine-4-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3,5-dimethylmorpholine-4-carboxylate
  • 3,5-dimethylmorpholine-4-carboxylate
  • tert-butyl morpholine-4-carboxylate

Uniqueness

(3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3S)-3,5-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1

InChI Key

ABUPJBWQVITJLQ-IENPIDJESA-N

Isomeric SMILES

C[C@H]1COCC(N1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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